molecular formula C26H34FN5O2 B2863360 N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 921901-75-9

N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2863360
CAS No.: 921901-75-9
M. Wt: 467.589
InChI Key: MVFJAKPPOCPFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34FN5O2 and its molecular weight is 467.589. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

Synthesis and Pharmacological Properties

Research into fluoroquinolone compounds, such as temafloxacin hydrochloride, shows significant attention to their synthesis, antibacterial activities, and pharmacological properties. These studies often focus on the antibacterial efficacy of different enantiomers and their pharmacological profiles, highlighting the potential for discovering broad-spectrum antimicrobial agents (Chu et al., 1991).

Anticancer Applications

Novel Compounds as Anticancer Agents

The design and synthesis of novel compounds, such as α-aminophosphonate derivatives with 2-oxoquinoline structures, have been explored for their antitumor activities. These compounds are tested against various cancer cell lines to identify potential anticancer agents. The mechanisms of action, including cell cycle arrest and apoptosis induction, are key focuses of this research area (Fang et al., 2016).

Neurokinin-1 Receptor Antagonists

Pharmacological Profiling for Depression and Emesis

The development of neurokinin-1 (NK1) receptor antagonists, characterized by their solubility and efficacy in preclinical tests for conditions like depression and emesis, showcases the importance of understanding receptor interactions. These studies emphasize the compound's ability to cross the blood-brain barrier and its potential therapeutic applications (Harrison et al., 2001).

Role in Sleep Regulation

Selective Orexin Receptor Antagonism

Research into selective orexin receptor antagonists highlights their role in attenuating stress-induced hyperarousal without inducing sedation. This area of study is crucial for developing treatments for psychiatric disorders associated with stress or hyperarousal states. Understanding the differential impact of orexin receptor subtypes on sleep-wake modulation offers insights into novel therapeutic strategies (Bonaventure et al., 2015).

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34FN5O2/c1-18-6-8-21(16-22(18)27)29-26(34)25(33)28-17-24(32-13-11-30(2)12-14-32)20-7-9-23-19(15-20)5-4-10-31(23)3/h6-9,15-16,24H,4-5,10-14,17H2,1-3H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFJAKPPOCPFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.